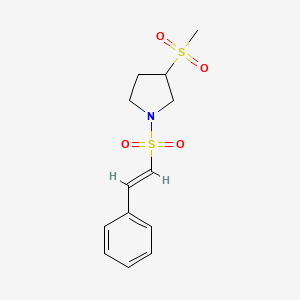

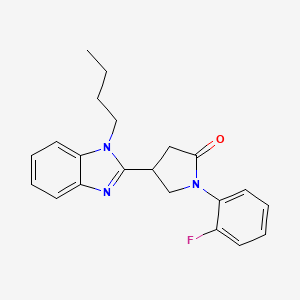

![molecular formula C16H16ClNO4S B2887975 N-(3-氯-2-甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸 CAS No. 362719-84-4](/img/structure/B2887975.png)

N-(3-氯-2-甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸

描述

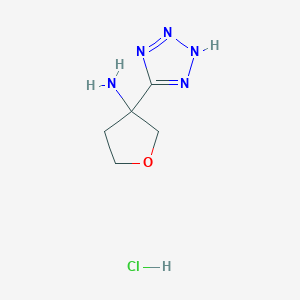

N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been extensively studied for its biochemical and physiological effects.

科学研究应用

农业应用:N-(3-氯-2-甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸在结构上与草甘膦有关,草甘膦是一种广泛使用的除草剂。研究重点关注开发耐草甘膦的作物,例如大豆,这些作物可以承受除草剂的施用以改善杂草控制。草甘膦通过抑制 5-烯丙基-莽草酸-3-磷酸合酶 (EPSP 合酶) 酶起作用,该酶对于植物中芳香族氨基酸的合成至关重要(Padgette 等人,1995 年)。

环境影响评估:已经进行研究以了解草甘膦和类似化合物的环境影响。这包括研究这些除草剂在土壤中的迁移及其到达地下水的可能性,以及评估在农业中使用草甘膦及其类似物的环境安全性(Malone 等人,2004 年)。

生化研究:已经对磺酰脲类除草剂的生化效应进行了研究,磺酰脲类除草剂在结构上与 N-(3-氯-2-甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸相似。这些研究探讨了这些除草剂如何通过干扰某些氨基酸的生物合成来影响大豆细胞和细菌的生长(Scheel 和 Casida,1985 年)。

药理研究:已经研究了与 N-(3-氯-2-甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸在结构上相关的化合物及其潜在药理作用。这包括对噻吩并[2,3-b]吡啶酮的研究,该吡啶酮充当细胞保护剂和甘氨酸与 N-甲基-D-天冬氨酸 (NMDA) 受体的结合抑制剂,NMDA 受体是神经系统疾病中的关键靶点(Buchstaller 等人,2006 年)。

化学合成和表征:已经使用 N-[[(取代氨基)苯基]磺酰基]甘氨酸对醛糖还原酶等酶的新型抑制剂进行了研究。这些研究有助于开发糖尿病等疾病的潜在治疗剂(Mayfield 和 Deruiter,1987 年)。

晶体学和材料科学:已经对涉及苯基甘氨酸衍生物(如 (R)-苯基甘氨酰-(R)-苯基甘氨酸)的晶体结构进行了研究,以了解其在材料科学中的性质和潜在应用(Akazome 等人,2000 年)。

属性

IUPAC Name |

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-11-6-8-13(9-7-11)23(21,22)18(10-16(19)20)15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXIYQZJDPWRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

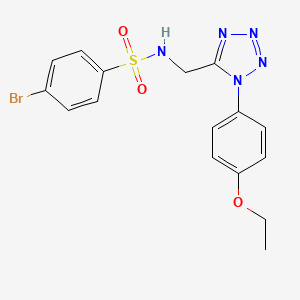

![2-{[4-(1,3-benzodioxol-5-yl)-1-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2887895.png)

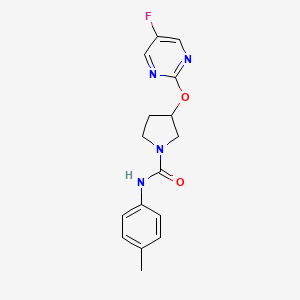

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2887899.png)

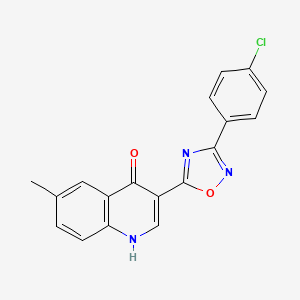

![N-[2-methyl-4-[3-methyl-4-[(4-oxochromene-2-carbonyl)amino]phenyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2887906.png)

![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)

![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)